molecular formula C13H20BrNO3 B14566989 2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide CAS No. 61432-84-6

2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B14566989
CAS No.: 61432-84-6
M. Wt: 318.21 g/mol
InChI Key: HHRBQQQRRMTAQR-UHFFFAOYSA-M
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Description

2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with a complex structure that includes a phenyl group, a hydroxy group, and an acetyl group

Properties

CAS No.

61432-84-6

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

2-(2-hydroxy-2-phenylacetyl)oxyethyl-trimethylazanium;bromide

InChI

InChI=1S/C13H20NO3.BrH/c1-14(2,3)9-10-17-13(16)12(15)11-7-5-4-6-8-11;/h4-8,12,15H,9-10H2,1-3H3;1H/q+1;/p-1

InChI Key

HHRBQQQRRMTAQR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of N,N,N-trimethylethan-1-aminium bromide with hydroxy(phenyl)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Choline chloride: A quaternary ammonium compound with a similar structure but lacks the hydroxy(phenyl)acetyl group.

    2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide: Similar structure but with an iodide ion instead of a bromide ion.

Uniqueness

2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide is unique due to the presence of the hydroxy(phenyl)acetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quaternary ammonium compounds and contributes to its specific applications and mechanisms of action.

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